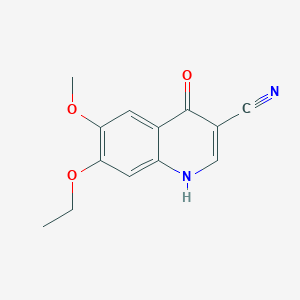
3-Quinolinecarbonitrile, 7-ethoxy-1,4-dihydro-6-methoxy-4-oxo-
Cat. No. B8787107
M. Wt: 244.25 g/mol
InChI Key: XYYZLOVSXBIDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06002008
Procedure details


Added 54.0 ml (135 mmol) n-butyl lithium to 150 ml THF and chilled to -78° C. under N2. Added dropwise over 20 minutes 7.05 ml (135 mmol) acetonitrile in 200 ml THF. Stirred 15 minutes and added a solution of 17.99 g (64.2 mmol) methyl 4-ethoxy-5-methoxy-2-(dimethylaminomethyleneamino)benzoate in 150 ml THF dropwise over 20 minutes. Let stir for 0.5 hour at -78° C. Added 11.0 ml (193 mmol) acetic acid and warmed gradually to 25° C. After 2.5 hours, stripped solvent, slurried residue with water, collected solids and dried in vacuo, giving 13.025 g of yellow solid: mass spectrum (electrospray m/e): M+H=245.2.




Name
methyl 4-ethoxy-5-methoxy-2-(dimethylaminomethyleneamino)benzoate
Quantity
17.99 g
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[C:6](#[N:8])[CH3:7].[CH2:9]([O:11][C:12]1[C:21]([O:22][CH3:23])=[CH:20][C:15]([C:16]([O:18]C)=O)=[C:14]([N:24]=[CH:25]N(C)C)[CH:13]=1)[CH3:10].C(O)(=O)C>C1COCC1.O>[CH2:9]([O:11][C:12]1[CH:13]=[C:14]2[C:15]([C:16](=[O:18])[C:7]([C:6]#[N:8])=[CH:25][NH:24]2)=[CH:20][C:21]=1[O:22][CH3:23])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
54 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
7.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
methyl 4-ethoxy-5-methoxy-2-(dimethylaminomethyleneamino)benzoate
|
|
Quantity
|
17.99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC(=C(C(=O)OC)C=C1OC)N=CN(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirred 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Let stir for 0.5 hour at -78° C
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed gradually to 25° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2.5 hours
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(C=C2C(C(=CNC2=C1)C#N)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.025 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
